molecular formula C5H8O2 B105668 Cyclopropylacetic acid CAS No. 5239-82-7

Cyclopropylacetic acid

Cat. No.: B105668
CAS No.: 5239-82-7
M. Wt: 100.12 g/mol
InChI Key: KVVDRQDTODKIJD-UHFFFAOYSA-N
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Description

Cyclopropylacetic acid is an organic compound with the molecular formula C5H8O2. It features a cyclopropyl group attached to an acetic acid moiety, which imparts unique structural and chemical properties. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Cyclopropylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Cyclopropylacetic acid serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its derivatives have shown promise in treating cardiovascular diseases, neurological disorders, and inflammatory conditions.

Key Findings:

  • Cardiovascular Treatment : this compound derivatives have been linked to the treatment of hypertension and cardiac insufficiency through their ability to activate soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) which relaxes blood vessels and reduces blood pressure .
  • Neurological Disorders : Compounds derived from this compound have been investigated for their potential in treating cognitive impairments associated with diseases such as Alzheimer's and vascular dementia by enhancing cognitive function through modulation of the NO/cGMP signaling pathway .
  • Anti-inflammatory Properties : Research indicates that this compound can inhibit the release of histamine from mast cells and reduce leukocyte activity, making it beneficial for conditions like asthma and other allergic responses .

Agricultural Applications

In agriculture, this compound is utilized in the formulation of herbicides and pesticides. Its unique structure contributes to enhanced efficacy against pests while minimizing environmental impact.

Key Findings:

  • Herbicide Development : this compound derivatives are employed in creating selective herbicides that target specific weed species without harming crops, thereby improving agricultural yield .
  • Pesticide Formulations : The compound's properties allow it to be incorporated into pesticide formulations that are effective against a broad range of agricultural pests while being less toxic to non-target organisms .

Flavor and Fragrance Industry

The compound is also significant in the flavor and fragrance sector, where it is used to create distinctive flavor profiles in food products and fragrances in cosmetics.

Key Findings:

  • Flavor Enhancement : this compound is used to develop flavors that are both unique and appealing, contributing to the sensory qualities of food products .
  • Fragrance Formulations : In cosmetics, it aids in formulating fragrances that require complex aromatic profiles, enhancing product appeal in the market .

Polymer Chemistry

This compound acts as a monomer in polymerization processes, contributing to the development of specialized materials with desirable properties.

Key Findings:

  • Specialized Polymers : The compound's incorporation into polymer chains can enhance mechanical properties and chemical stability, making it valuable for producing high-performance materials used in various industrial applications .
  • Research Applications : Ongoing studies focus on its role in developing new chemical reactions and exploring its potential as a precursor for novel polymeric materials .

Case Study 1: Cardiovascular Drug Development

A study demonstrated that this compound derivatives effectively reduced blood pressure in animal models by enhancing cGMP signaling pathways. This research supports its potential use in developing new antihypertensive medications .

Case Study 2: Agricultural Efficacy

Field trials have shown that herbicides formulated with this compound significantly reduce weed populations while maintaining crop health, indicating its effectiveness as a selective herbicide component .

Comparison with Similar Compounds

Biological Activity

Cyclopropylacetic acid (CPA) is a cyclopropyl derivative of acetic acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CPA, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C5H8O2C_5H_8O_2 and a molecular weight of approximately 100.12 g/mol. Its structure consists of a cyclopropyl group attached to an acetic acid moiety, which imparts distinct chemical properties that are of interest in various scientific fields, particularly in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that CPA derivatives can influence various biochemical pathways, particularly those involving guanylate cyclase and nitric oxide signaling. The compound has been shown to activate both heme-containing and heme-free forms of soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vascular biology and cardiovascular health .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReferences
Guanylate cyclase activationIncreases cGMP levels
Inhibition of β-oxidationReduces hepatic glucose production
Antitumor activityInhibits integrin alpha(v)beta(3)
Hypoglycemic effectsDepletes hepatic acetyl-CoA content

Therapeutic Applications

This compound has potential therapeutic applications in various fields:

  • Cardiovascular Diseases : CPA derivatives are being investigated for their ability to treat cardiovascular disorders by modulating the NO/cGMP pathway, offering a NO-independent treatment option .
  • Antitumor Agents : Certain CPA analogs have been developed as selective inhibitors of integrin alpha(v)beta(3), which is implicated in tumor growth and angiogenesis. These compounds have shown promising results in preclinical models .
  • Metabolic Disorders : Studies on methylene cyclopropyl acetic acid (MCPA), a toxic metabolite associated with unripe ackee fruit, highlight the compound's role in inhibiting β-oxidation and gluconeogenesis, leading to hypoglycemia . This indicates potential avenues for research into metabolic regulation.

Case Studies

Case Study 1: Toxic Hypoglycemic Syndrome

An 18-year-old woman developed symptoms consistent with Toxic Hypoglycemic Syndrome after consuming unripe ackee fruit, which contains hypoglycin A that metabolizes into MCPA. The patient exhibited severe hypoglycemia (glucose level 24 mg/dL) due to the inhibition of hepatic glucose production and β-oxidation pathways by MCPA . This case underscores the metabolic impact of CPA-related compounds.

Case Study 2: Integrin Inhibition

Research conducted on cyclopropyl-containing analogs demonstrated their ability to inhibit integrin alpha(v)beta(3), resulting in reduced tumor growth in animal models. The study highlighted the importance of structural modifications in enhancing the potency and selectivity of these compounds against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for cyclopropylacetic acid, and how can purity be ensured during preparation?

this compound is commonly synthesized via oxidation of 2-cyclopropylacetaldehyde using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Post-synthesis, purification typically involves recrystallization or distillation. Purity validation requires analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of byproducts . For reproducibility, detailed reaction logs (temperature, solvent ratios, catalyst loadings) should be maintained .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as a corrosive substance (Skin Corr. 1B, Eye Dam. 1). Mandatory safety measures include:

  • Use of nitrile gloves, lab coats, and chemical goggles.
  • Work in a fume hood to prevent inhalation of vapors.
  • Immediate neutralization of spills with sodium bicarbonate (NaHCO₃). Emergency procedures require rinsing affected skin/eyes with water for 15 minutes and seeking medical attention .

Q. How can researchers distinguish this compound from structurally similar compounds like cyclopropanecarboxylic acid?

Analytical differentiation relies on spectral and chromatographic

  • NMR : this compound exhibits distinct proton signals for the cyclopropane ring (δ ~0.5–1.5 ppm) and the carboxylic acid group (δ ~10–12 ppm).
  • Mass spectrometry (HRMS) : The molecular ion peak at m/z 100.12 (C₅H₈O₂) confirms its identity .
  • IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) and hydroxyl broad peak (~2500–3000 cm⁻¹) further validate the structure .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decarboxylation of this compound?

Decarboxylation proceeds via a cyclic transition state without initial ring opening, leading to propene formation. Experimental evidence (e.g., gas evolution analysis at 290–340°C) supports a diradical intermediate stabilized by the carboxyl group. Kinetic studies using differential scanning calorimetry (DSC) and isotopic labeling (e.g., ¹³C tracing) can elucidate the pathway . Contrastingly, α,β-unsaturated analogs require catalytic intervention, highlighting this compound’s unique reactivity .

Q. How can computational modeling optimize this compound’s reactivity in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for reactions like decarboxylation or esterification. Molecular dynamics simulations can model solvent effects, guiding experimental design for regioselective transformations. Collaborative validation with experimental data (e.g., kinetic isotope effects) ensures model accuracy .

Q. What challenges arise in characterizing this compound derivatives via NMR, and how are they resolved?

Cyclopropane rings induce anisotropic shielding, causing complex splitting patterns. Strategies include:

  • Variable-temperature NMR to reduce signal broadening from ring strain.
  • COSY and HSQC experiments to assign overlapping proton and carbon signals.
  • Deuterated solvents (e.g., D₂O for acidic protons) to simplify spectra .

Q. How do batch-to-batch variations in this compound purity impact biochemical assays?

Impurities (e.g., residual solvents or oxidation byproducts) can skew results in receptor-binding studies. Mitigation involves:

  • Strict QC protocols : HPLC purity ≥95% and mass balance verification.
  • Peptide content analysis for studies requiring precise molar ratios.
  • TFA removal (<1% via ion-exchange) for cell-based assays to avoid cytotoxicity .

Q. What methodologies validate this compound’s role as a synthon in peptide mimetics?

Cyclopropyl groups are used to rigidify peptide backbones. Key steps include:

  • Solid-phase synthesis with Fmoc-protected this compound derivatives.
  • Circular dichroism (CD) and X-ray crystallography to confirm conformational restraint.
  • Binding affinity assays (e.g., SPR or ITC) to compare mimetic vs. native peptide activity .

Q. Methodological Resources

  • Data Contradiction Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables affecting reactivity .
  • Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize reaction parameters (temperature, catalyst loading) for scalable synthesis .

Properties

IUPAC Name

2-cyclopropylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVDRQDTODKIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200403
Record name Cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5239-82-7
Record name Cyclopropaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005239827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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